molecular formula C18H21N5O3 B2923523 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide CAS No. 899751-91-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2923523
CAS No.: 899751-91-8
M. Wt: 355.398
InChI Key: SYVLBTZJRLBZHW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core modified with a tert-butyl group at the N1 position and an acetamide side chain substituted with an o-tolyloxy group (2-methylphenoxy). The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the o-tolyloxy moiety contributes to lipophilicity and target binding interactions . The 4-oxo group on the pyrimidine ring is critical for hydrogen bonding with biological targets, such as kinases or enzymes involved in inflammatory pathways.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-7-5-6-8-14(12)26-10-15(24)21-22-11-19-16-13(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLBTZJRLBZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a complex organic compound belonging to the class of phenylpyrazoles. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is significant due to its various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Pyrazolo[3,4-d]pyrimidine ring : This fused ring system is known for its diverse biological activities.
  • Tert-butyl group : Enhances lipophilicity and may influence biological activity and solubility.
  • Toloxyacetamide moiety : Contributes to the compound's potential interactions with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideSimilar pyrazolo[3,4-d]pyrimidine coreAntitumor activity reported
5-Acetyl-4-amino-pyrimidinesRelated pyrimidine structurePotential antiviral properties
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesFused heterocyclic ringsAntimicrobial and anticancer activities

Pharmacological Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine linkage have demonstrated a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit efficacy against various cancer cell lines due to its structural characteristics .
  • Antiviral Properties : Similar compounds have shown potential against viral infections, indicating that this compound may also possess antiviral capabilities .
  • Antimicrobial Effects : The presence of the pyrazole ring has been linked to antimicrobial activities in related compounds .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Protein Kinases : The compound may bind to specific kinases or enzymes, inhibiting their activity and affecting downstream signaling pathways. This can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell growth in vitro. For instance, compounds with similar structures have shown promising results in inducing apoptosis in various cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight how modifications to the core structure can enhance or diminish biological activity. This suggests that further modifications to this compound could lead to more potent derivatives .

Future Directions

Future research should focus on:

  • Elucidating Mechanisms : Detailed studies are needed to fully understand the mechanisms by which this compound affects cellular pathways.
  • In Vivo Studies : Testing in animal models will be crucial to assess the therapeutic potential and safety profile of this compound.
  • Drug Development : Investigating modifications could lead to novel anti-cancer agents with enhanced efficacy and improved pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

  • Structural Differences : The o-tolyloxy group in the target compound is replaced with an ethoxy group (-OCH2CH3).
  • Lower molecular weight (347.32 vs. 383.4 for the target compound) may improve solubility but reduce target affinity .
  • Synthetic Relevance : Ethoxy derivatives are intermediates in optimizing pharmacokinetic profiles during drug discovery .

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

  • Structural Differences : The acetamide side chain is replaced with a 2,6-difluorobenzamide group.
  • Impact on Properties :
    • Fluorine atoms increase electronegativity, enhancing hydrogen-bond acceptor capacity.
    • Higher molecular weight (347.32 vs. 383.4) and fluorine substitutions improve membrane permeability and metabolic stability .
  • Biological Activity : Fluorinated analogs show enhanced inhibition of kinases like EGFR and VEGFR in preclinical models .

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

  • Structural Differences : The o-tolyloxyacetamide is replaced with a 1-naphthamide group.
  • Impact on Properties :
    • Extended aromatic system (naphthalene) increases lipophilicity (logP ~3.5 estimated) and may improve blood-brain barrier penetration.
    • Higher molecular weight (361.4 vs. 383.4) could reduce solubility but enhance binding to targets with large hydrophobic pockets .
  • Therapeutic Potential: Such derivatives are explored in CNS-targeted therapies due to their improved brain uptake .

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

  • Structural Differences : The o-tolyloxy group is replaced with a 3-chloro-4-methylphenyl substituent.
  • Methyl group at the para position may stabilize interactions with hydrophobic residues in enzyme active sites .
  • Biological Data : This analog demonstrated 50% inhibition (IC50) of COX-2 at 0.8 μM in vitro, suggesting anti-inflammatory applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Property/Bioactivity
Target Compound (o-tolyloxy) C19H21N5O3 383.4 2-(o-tolyloxy)acetamide High lipophilicity (logP ~2.9)
Ethoxy Analog C15H21N5O3 347.32 2-ethoxyacetamide Improved aqueous solubility
2,6-Difluorobenzamide Analog C16H15F2N5O2 347.32 2,6-difluorobenzamide Enhanced kinase inhibition
1-Naphthamide Analog C20H19N5O2 361.4 1-naphthamide CNS-targeting potential
3-Chloro-4-methylphenyl Analog C17H18ClN5O2 367.8 3-chloro-4-methylphenyl COX-2 inhibition (IC50 0.8 μM)

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity but may reduce solubility. Aromatic bulk (naphthamide) enhances lipophilicity for CNS targets but requires formulation optimization .
  • Therapeutic Scope : Modifications to the acetamide side chain dictate selectivity—e.g., o-tolyloxy derivatives are prioritized for anti-inflammatory applications, while fluorinated analogs target kinases .
  • Synthetic Challenges: Introducing bulky groups (e.g., naphthamide) complicates purification, as noted in patent literature .

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